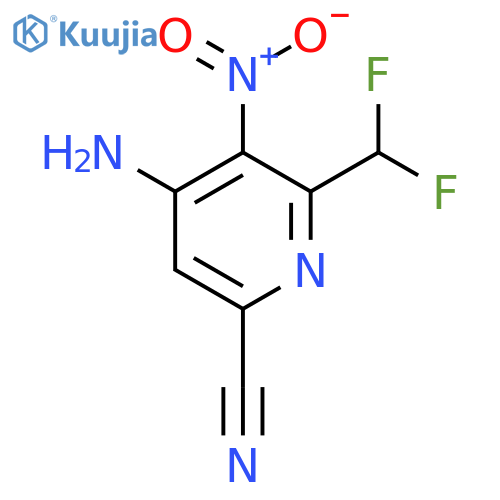

Cas no 1806793-26-9 (4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine)

1806793-26-9 structure

商品名:4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine

CAS番号:1806793-26-9

MF:C7H4F2N4O2

メガワット:214.129067420959

CID:4854407

4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine

-

- インチ: 1S/C7H4F2N4O2/c8-7(9)5-6(13(14)15)4(11)1-3(2-10)12-5/h1,7H,(H2,11,12)

- InChIKey: OESCLCHJHFRVNK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=C(C=C(C#N)N=1)N)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 297

- トポロジー分子極性表面積: 109

- 疎水性パラメータ計算基準値(XlogP): 1.3

4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029068348-1g |

4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine |

1806793-26-9 | 97% | 1g |

$1,475.10 | 2022-03-31 |

4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

1806793-26-9 (4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine) 関連製品

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 503537-97-1(4-bromooct-1-ene)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量